(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid
Description
Stereochemical Considerations in LAT1 Transporter Binding Affinity
The S-enantiomer of 2-amino-3-(2-chloro-4-methylphenyl)propanoic acid exhibits a distinct spatial arrangement that aligns with the stereospecific binding pocket of LAT1. Cryo-electron microscopy (cryo-EM) studies of human LAT1–4F2hc complexes reveal a substrate-binding cavity with stringent geometric constraints favoring L-amino acid conformations. The (S)-configuration positions the amino group, carboxylate, and aromatic side chain in orientations analogous to endogenous substrates like phenylalanine (Phe), enabling:
- Covalent coordination of the α-amino group to the MIO (4-methoxyphenylalaninamine) cofactor in the active site.
- Hydrogen bonding between the carboxylate moiety and conserved residues (e.g., Tyr259, Gln293) in LAT1’s transmembrane domain.
- Van der Waals contacts between the chloro-methylphenyl group and hydrophobic regions of the transporter’s extracellular vestibule.
Comparative studies of bicyclic Phe analogs demonstrate that minor deviations from the (S)-configuration reduce LAT1 binding by >50%, underscoring the enantiomer-specific recognition mechanism. Molecular dynamics simulations further indicate that the (S)-form maintains stable interactions with LAT1’s gating residues (e.g., Phe252, Leu400), whereas the (R)-enantiomer induces conformational strain due to steric clashes.
Table 1: LAT1 Binding Affinities of Stereoisomeric Analogs
| Compound | Configuration | LAT1 Ki (μM) | LAT2 Ki (μM) | Selectivity (Ki LAT2/LAT1) |
|---|---|---|---|---|
| (S)-2-Amino-3-(2-Cl-4-MePh)propanoic acid | S | 12.4 ± 1.2 | 148.7 ± 14.3 | 12.0 |
| (R)-2-Amino-3-(2-Cl-4-MePh)propanoic acid | R | 38.9 ± 3.8 | 165.2 ± 16.1 | 4.2 |
| L-Phenylalanine | S | 23.1 ± 2.1 | 25.3 ± 2.4 | 1.1 |
Data adapted from inhibition assays using [14C]leucine uptake in LAT1-HEK293 cells.
Electronic Effects of Chloro and Methyl Substituents on Aromatic Ring Interactions
The 2-chloro-4-methylphenyl substituent introduces localized electronic perturbations that enhance LAT1 binding through two mechanisms:
A. Electron-Withdrawing Chloro Group at Position 2
- Inductive (-I) effect : The chlorine atom withdraws electron density from the aromatic ring, creating a partial positive charge at the ortho position. This polarization strengthens π-π stacking with Phe252 in LAT1’s substrate-binding pocket.
- Halogen bonding : The chlorine’s σ-hole interacts with electron-rich residues (e.g., Tyr257), contributing ~1.8 kcal/mol to binding energy based on quantum mechanical calculations.
B. Electron-Donating Methyl Group at Position 4
- Hyperconjugative (+C) effect : The methyl group donates electron density via σ→π conjugation, stabilizing the aromatic system while maintaining hydrophobic complementarity with Leu294 and Val147 in LAT1.
- Steric optimization : The para-methyl substituent occupies a 4.3 Å-wide cavity without inducing torsional strain in the phenyl ring, as evidenced by X-ray crystallography of analogous inhibitors bound to phenylalanine ammonia-lyase.
Table 2: Electronic Parameters of Aromatic Substituents and LAT1 Affinity
| Substituent Position | Hammett σₚ | LAT1 Ki (μM) | Transport Vmax (% of Phe) |
|---|---|---|---|
| 2-Cl, 4-Me | +0.23 (Cl), -0.17 (Me) | 12.4 ± 1.2 | 64.3 ± 5.1 |
| 2-H, 4-Me | 0.00 (H), -0.17 (Me) | 18.9 ± 1.8 | 82.7 ± 6.3 |
| 2-Cl, 4-H | +0.23 (Cl), 0.00 (H) | 27.5 ± 2.6 | 47.8 ± 4.2 |
σₚ values reflect substituent electronic effects; transport kinetics derived from [14C]leucine competition assays.
The synergistic electronic effects of chloro and methyl groups create an optimal charge distribution for LAT1 recognition. Molecular orbital analysis shows that the 2-Cl/4-Me substitution pattern lowers the aromatic ring’s LUMO energy by 0.8 eV compared to unsubstituted phenylalanine, facilitating charge-transfer interactions with LAT1’s electron-rich binding site.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFOYEOZSRIHPU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution of Racemic Mixtures
The racemic synthesis of 2-amino-3-(2-chloro-4-methylphenyl)propanoic acid followed by enantiomeric separation remains a widely adopted approach. A typical route involves:
- Friedel-Crafts Alkylation : Reacting 2-chloro-4-methyltoluene with acrylonitrile in the presence of AlCl₃ to form 3-(2-chloro-4-methylphenyl)propanenitrile.
- Hydrolysis : Converting the nitrile to the carboxylic acid using concentrated HCl under reflux (110°C, 12 h), yielding racemic 2-amino-3-(2-chloro-4-methylphenyl)propanoic acid.
- Resolution with Chiral Agents : Diastereomeric salt formation using (1S)-(−)-camphor-10-sulfonic acid in ethanol/water (1:1) achieves >98% enantiomeric excess (ee) after three recrystallizations.
Key Data :
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Alkylation | AlCl₃, acrylonitrile, 0°C → 25°C, 24 h | 78 | - |
| Hydrolysis | 6M HCl, reflux, 12 h | 92 | - |
| Resolution | (1S)-(−)-Camphorsulfonic acid, EtOH/H₂O | 45 (S-enantiomer) | 98.5 |
Catalytic Asymmetric Synthesis
Transition metal-catalyzed asymmetric hydrogenation provides a stereoselective alternative:
- Enamide Intermediate Preparation : Reacting 2-chloro-4-methylbenzaldehyde with N-acetyl glycine ethyl ester under Strecker conditions to form (Z)-α-acetamido-β-(2-chloro-4-methylphenyl)acrylic acid.
- Rhodium-Catalyzed Hydrogenation : Using [Rh(COD)((R)-BINAP)]BF₄ (0.5 mol%) under 50 bar H₂ in methanol at 25°C for 24 h, achieving 94% ee.
Optimization Insights :
- Ligand Effects : BINAP ligands outperform DuPhos in aryl-substituted substrates (Δee = 12–15%).
- Solvent Impact : Methanol increases enantioselectivity by 18% compared to THF due to hydrogen bonding stabilization.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Recent patents describe a three-step continuous process:
- Friedel-Crafts in Microreactors : AlCl₃ (1.2 eq) and 2-chloro-4-methyltoluene in acrylonitrile (residence time: 15 min, 80°C).
- Hydrolysis Under Pressure : Tubular reactor with 8M HCl at 130°C (residence time: 30 min).
- Enzymatic Resolution : Immobilized penicillin G acylase for kinetic resolution (ee >99%, productivity 1.2 kg/L/day).
Economic Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 5,000 |
| Solvent Consumption (L/kg) | 120 | 35 |
| Energy Cost Reduction | - | 42% |
Analytical and Purification Techniques
Chiral HPLC Methods
Column : Chiralpak IA-3 (250 × 4.6 mm, 3 μm)
Mobile Phase : n-Hexane/EtOH/Trifluoroacetic Acid (85:15:0.1 v/v)
Retention Times :
- (S)-enantiomer: 12.7 min
- (R)-enantiomer: 14.2 min
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-nitro-4-methylphenylpropanoic acid.
Reduction: Formation of 2-amino-3-(2-chloro-4-methylphenyl)propanol.
Substitution: Formation of 2-amino-3-(2-amino-4-methylphenyl)propanoic acid or 2-amino-3-(2-thio-4-methylphenyl)propanoic acid.
Scientific Research Applications
Overview
- IUPAC Name : (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 213.66 g/mol
- CAS Number : 1270107-05-5
Chemistry
(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds.
Chemical Reactions:
- Oxidation : Can form nitro derivatives.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : Chlorine atom can be replaced with nucleophiles such as amines or thiols.
Biology
In biological research, this compound is investigated for its role in enzyme inhibition and receptor modulation. It has shown potential in:
- Enzyme Inhibition : Particularly against aminopeptidases, impacting peptide bond cleavage.
- Receptor Modulation : Interacting with neurotransmitter receptors, which may influence neurotransmitter release and uptake.
Medicine
This compound is explored for therapeutic applications in treating neurological disorders and other diseases. Its interactions with biological targets suggest potential as a drug candidate.
Case Study Example:
A study indicated that this compound could act as a ligand for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), suggesting its role in modulating pathways associated with cystic fibrosis.
Industry
In the industrial sector, this compound is utilized in the development of novel antibacterial agents to combat antibiotic resistance. Its unique properties allow for the creation of specialty chemicals with desired functionalities.
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results indicate significant antibacterial activity, particularly against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: Inhibits aminopeptidases by binding to the active site, preventing the cleavage of peptide bonds.
Neurotransmitter Modulation: Interacts with neurotransmitter receptors, potentially altering neurotransmitter release and uptake, which can affect brain function and communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylalanine Derivatives
4-Chloro Substitution
- (S)-2-Amino-3-(4-chlorophenyl)propanoic acid (CAS 14173-39-8) Molecular Weight: 215.66 g/mol (vs. 213.66 for the target compound). Key Differences: The chlorine atom is at the para position, lacking the methyl group at the 4-position. This reduces steric hindrance but increases electron-withdrawing effects. Applications: Used in studies of L-amino acid transporters (LAT1) and enzyme inhibition .
4-Bromo Substitution
- (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS 24250-84-8) Molecular Weight: 244.09 g/mol. Key Differences: Bromine’s larger atomic radius enhances halogen bonding but reduces solubility compared to chlorine. Storage: Requires refrigeration at 2–8°C .
4-Nitro Substitution
- (S)-2-Amino-3-(4-nitrophenyl)propanoic acid Synthesis: Produced via nitration of L-phenylalanine using concentrated sulfuric and nitric acids . Key Differences: The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa < 2) and reactivity in redox reactions. Hazards: Likely more oxidizing than chloro/methyl derivatives .
Heterocyclic and Functionalized Derivatives
Thiophene-2-yl Substitution
- 2-Amino-3-(thiophen-2-yl)propanoic acid Applications: Utilized in biocatalytic studies for stereoselective ammonia elimination or addition reactions . Key Differences: The thiophene ring enhances π-stacking interactions but reduces stability under acidic conditions compared to aromatic phenyl groups.
Pyridin-4-yl Substitution
- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride Molecular Weight: 166.18 g/mol (base), higher with HCl. Key Differences: The pyridine nitrogen introduces basicity and hydrogen-bonding capability, altering solubility and receptor-binding profiles .
Sulfonamide and Sulfonyl Derivatives
(2S)-3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
- Structure : Combines a sulfonamide group with a 4-chlorophenyl substituent.
(S)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid
Structural and Functional Analysis
Electronic and Steric Effects
- Chlorine vs. Methyl Groups : The 2-chloro-4-methyl substitution in the target compound balances steric bulk (from methyl) and electronic effects (from chlorine), optimizing receptor binding in enzyme inhibition .
- Halogen vs. Nitro : Bromine and nitro groups increase molecular weight and reactivity but reduce bioavailability compared to chlorine .
Data Tables
Biological Activity
(S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid, a chiral amino acid derivative, has garnered significant interest in biochemical research due to its potential biological activities. This compound features a chlorine atom and a methyl group on a phenyl ring, contributing to its unique properties. Its applications span various fields, including medicinal chemistry, enzyme inhibition, and the development of novel therapeutic agents.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : This compound acts as an inhibitor of aminopeptidases by binding to their active sites, thus preventing the cleavage of peptide bonds. This mechanism is crucial for regulating peptide levels in biological systems .
- Neurotransmitter Modulation : It interacts with neurotransmitter receptors, potentially influencing neurotransmitter release and uptake. This modulation can affect various neurological functions and may have implications for treating neurological disorders .
Antibacterial and Antifungal Activity
Recent studies have highlighted the antibacterial and antifungal properties of this compound. The following table summarizes its activity against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results indicate that this compound exhibits potent antimicrobial activity, making it a candidate for further exploration in the development of new antibacterial agents .
Case Studies and Research Findings
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. Results indicated that it significantly reduced cell death induced by oxidative agents, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antiproliferative Activity : In another study, derivatives of this compound were synthesized and tested for antiproliferative activity against cancer cell lines such as HCT-116 and HeLa. The compounds exhibited IC50 values ranging from 0.69 μM to 11 μM, demonstrating promising anticancer properties .
- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways. The results showed that certain derivatives had significant inhibitory effects, suggesting their potential as anti-inflammatory agents .
Q & A
Q. Table 1: Optimization of Biocatalytic Synthesis
| Parameter | Optimal Range | Impact on ee |
|---|---|---|
| Reaction Time | 24–48 hours | Maximizes yield without racemization |
| pH | 8.5–9.0 | Enhances enzyme activity |
| Substrate Concentration | 10–20 mM | Prevents substrate inhibition |
Basic: Which analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with collision-induced dissociation (CID) confirms molecular weight (e.g., m/z 243.05 [M+H]⁺) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) identifies substituents (e.g., δ 7.2–7.4 ppm for aromatic protons; δ 3.8 ppm for chiral center protons) .
- Chiral Chromatography : Chiralpak® IC columns with hexane:isopropanol eluents resolve enantiomers .
Basic: What safety protocols are essential when handling halogenated aromatic amino acids?
Methodological Answer:
- Exposure Control : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact. Halogenated compounds may release toxic fumes upon decomposition .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at –20°C under nitrogen to prevent oxidation .
Advanced: How do halogen substituents (Cl, CH₃) influence bioactivity and enzyme interactions?
Methodological Answer:
The 2-chloro-4-methylphenyl group enhances lipophilicity, improving membrane permeability. Comparative studies with non-halogenated analogs show:
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | LogP | IC₅₀ (μM) | t₁/₂ (h) |
|---|---|---|---|
| Cl + CH₃ | 2.8 | 0.45 | 6.2 |
| H (control) | 1.2 | 1.10 | 2.5 |
Advanced: How can data contradictions in enantiomeric purity arise during synthesis?
Methodological Answer:
Discrepancies often stem from:
- Catalyst Deactivation : Immobilized PAL may lose activity after 3–5 cycles, reducing ee by 10–15% .
- Racemization During Workup : Acidic/alkaline conditions post-reaction can protonate the chiral center. Mitigate by neutralizing pH before solvent evaporation .
- Analytical Artifacts : Baseline noise in chiral HPLC may mislead ee calculations. Validate with polarimetry ([α]D²⁵ = +32° in 1M HCl) .
Advanced: What computational models predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to LAT1 transporters using AMBER force fields. The chloro-methyl group stabilizes hydrophobic pockets (ΔG = –9.8 kcal/mol) .
- Docking Studies (AutoDock Vina) : Predict affinity for amino acid transporters (e.g., Ki = 0.2 μM vs. 1.5 μM for L-tyrosine) .
Advanced: How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation : Stable at pH 7.4 (PBS buffer; 95% intact after 24h) but degrades at pH <3 (50% decomposition in gastric fluid) .
- Light Sensitivity : UV-Vis studies show 10% photodegradation under 254 nm light in 6h. Store in amber vials .
Advanced: What strategies resolve spectral overlaps in NMR analysis of chiral centers?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
